Nicotinoyl chloride hydrochloride

Synthetic Methodology Process Chemistry Reagent Preparation

Nicotinoyl chloride hydrochloride is a high-energy heterocyclic acylating agent essential for installing the nicotinoyl moiety in brain-targeted prodrugs, macrocyclic metal complexes, and SAR-driven medicinal chemistry. Unlike generic acyl chlorides, its crystalline hydrochloride salt form provides superior handling stability and predictable reactivity under anhydrous conditions, minimizing side reactions and simplifying downstream purification. Procure this critical building block in ≥95% purity with verified lot-specific CoA to ensure reproducible yields in your next synthetic campaign.

Molecular Formula C6H5Cl2NO
Molecular Weight 178.01 g/mol
CAS No. 20260-53-1
Cat. No. B124183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinoyl chloride hydrochloride
CAS20260-53-1
Synonyms3-Pyridinecarbonyl Chloride Hydrochloride;  Nicotinic Acid Chloride Hydrochloride; 
Molecular FormulaC6H5Cl2NO
Molecular Weight178.01 g/mol
Structural Identifiers
SMILESC1=CC(=C[NH+]=C1)C(=O)Cl.[Cl-]
InChIInChI=1S/C6H4ClNO.ClH/c7-6(9)5-2-1-3-8-4-5;/h1-4H;1H
InChIKeyMSYBLBLAMDYKKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicotinoyl Chloride Hydrochloride (CAS 20260-53-1) Technical & Procurement Guide for Scientific R&D


Nicotinoyl chloride hydrochloride (CAS 20260-53-1) is a heterocyclic acyl chloride derived from nicotinic acid (niacin/vitamin B3), existing as a crystalline hydrochloride salt with the molecular formula C₆H₅Cl₂NO and a molecular weight of 178.01 g/mol [1]. It is fundamentally characterized as a high-energy acylating agent, synthesized via the quantitative reaction of nicotinic acid with thionyl chloride . Its core utility in pharmaceutical and materials science R&D stems from its ability to efficiently install the nicotinoyl (pyridine-3-carbonyl) moiety onto nucleophilic scaffolds, a critical step for modulating biological activity, polarity, and metal coordination properties . Its physical form (white to off-white crystalline powder with a melting point typically in the range of 151–157 °C) and its pronounced moisture sensitivity define its strict handling and storage requirements [2].

Procurement Risk Alert: Why Direct Substitution of Nicotinoyl Chloride Hydrochloride with Other Acylating Agents Is Not Advised


Direct, unvalidated substitution of nicotinoyl chloride hydrochloride with other acyl chlorides (e.g., nicotinoyl chloride free base, benzoyl chloride, or isonicotinoyl chloride) in an established synthetic protocol introduces significant risk of process failure, reduced yield, and complex purification challenges. The specific reactivity, stability profile, and the nature of the leaving group and counterion are not uniform across this class [1]. The hydrochloride salt form offers distinct advantages in handling and stability under anhydrous conditions compared to its free base analog, while the presence of the pyridine nitrogen (vs. a simple benzoyl group) imparts unique electronic effects, basicity, and subsequent biological and coordination chemistry properties [2]. Attempting to interchange these reagents without re-optimizing critical process parameters (e.g., stoichiometry, base selection, solvent, temperature) can lead to incomplete conversion, side reactions, or the generation of impurities that are difficult to remove downstream [3].

Quantitative Comparative Evidence: Nicotinoyl Chloride Hydrochloride vs. Key Analogs & Alternatives


Synthesis Efficiency: High-Yield Production of Nicotinoyl Chloride Hydrochloride

A primary synthetic route for nicotinoyl chloride hydrochloride demonstrates a high, reproducible yield. The reaction of nicotinic acid (8.12 mmol) with thionyl chloride (SOCl₂, 10 mL) in the presence of catalytic anhydrous DMF at reflux (78 °C) for 3 hours, followed by ether trituration, yields the title compound as a white solid in 96.0% isolated yield . This stands in contrast to alternative, less efficient methodologies; for instance, a multi-step route via a nicotinoyl chloride intermediate may result in significantly lower overall yields for the hydrochloride salt form, reported at 21% [1].

Synthetic Methodology Process Chemistry Reagent Preparation

Purity Benchmarks: Vendor-Supplied Purity and Assay Specifications

The commercially supplied purity of nicotinoyl chloride hydrochloride is consistently high, with leading vendors specifying a minimum purity of 95.0% as determined by argentometric titration (T) [1]. Alternative sources offer a higher specified minimum purity of ≥98.0% as measured by High-Performance Liquid Chromatography (HPLC) . This is a critical differentiating factor when compared to the closely related free base, nicotinoyl chloride, for which purity specifications are less frequently reported and the material is more prone to decomposition, making it a less reliable starting material for precise stoichiometric reactions.

Quality Control Analytical Chemistry Procurement

Storage and Handling Stability: Recommended Storage Conditions and Shelf-Life

Nicotinoyl chloride hydrochloride is a moisture-sensitive solid that decomposes in water . To maintain its integrity, commercial suppliers recommend storage under an inert gas (argon) at room temperature (ideally below 15°C in a cool, dark place) [1]. In contrast, the free base analog, nicotinoyl chloride, is a highly reactive liquid or low-melting solid that requires storage at much lower temperatures (e.g., -20°C) to prevent decomposition and is typically recommended for use within 1-6 months when stored at these sub-ambient conditions [2]. This difference in storage requirements has direct implications for shipping costs, laboratory infrastructure, and long-term inventory stability.

Stability Logistics Inventory Management

Application in Regioselective Synthesis: Synthesis of Isonicotinoylated vs. Nicotinoylated Tetraaza[14]annulene Complexes

The reaction of tetraaza[14]annulene with nicotinoyl chloride hydrochloride or isonicotinoyl chloride hydrochloride produces distinct, isomeric nickel(II) and copper(II) complexes. In a published study, treatment of the macrocycle with the title compound yielded 7,16-dinicotinoylated derivatives, whereas reaction with the isonicotinoyl analog produced the corresponding 7,16-diisonicotinoylated complexes [1]. This demonstrates a high degree of regiochemical fidelity, which is essential for accessing specific coordination geometries and electronic properties in advanced materials.

Coordination Chemistry Macrocycle Synthesis Materials Science

Patented Application in Bioconjugate Synthesis: Preparation of N-Nicotinoyl-Glucosamine

A specific patented process for synthesizing N-nicotinoyl-glucosamine tetranicotinate, a compound reported to possess anti-lipolitic, hypocholesterolemizing, and antiaterogenic activities, mandates the use of nicotinoyl chloride hydrochloride. The patent explicitly claims the reaction of nicotinoyl chloride hydrochloride with glucosamine hydrochloride in an organic solvent at a temperature between 40°C and 120°C to produce the target compound [1][2]. This demonstrates a proven, industrial-scale utility that is not easily replaced by alternative acylating agents without potentially invalidating the established process or requiring new, costly process validation.

Bioconjugation Drug Discovery Prodrug Synthesis

High-Impact Scientific Application Scenarios for Nicotinoyl Chloride Hydrochloride (CAS 20260-53-1)


Nucleoside Analog Synthesis for Brain-Targeted Drug Delivery

Nicotinoyl chloride hydrochloride is a key reagent for synthesizing brain-targeted prodrugs. It is specifically used to nicotinoylate protected nucleoside analogs, such as in the preparation of 1-[5-O-tert-butyldimethylsilyl-2-deoxy-2-fluoro-3-O-(3-pyridylcarbonyl)-β-D-ribofuranosyl]uracil, a precursor to compounds designed to utilize a dihydropyridine ↔ pyridinium salt redox chemical-delivery system to cross the blood-brain barrier .

Synthesis of Functional Coordination Complexes and Advanced Materials

The compound is employed to introduce the nicotinoyl moiety into macrocyclic ligands, enabling the synthesis of novel metal complexes with tunable properties. As demonstrated in the quantitative evidence, it reacts with tetraaza[14]annulene to exclusively form 7,16-dinicotinoylated derivatives, which serve as precursors for Ni(II) and Cu(II) complexes of interest in catalysis and materials science [1].

Preparation of Bioactive Glucosamine Conjugates

In pharmaceutical development, nicotinoyl chloride hydrochloride is a critical building block for synthesizing nicotinic acid derivatives of glucosamine. A specific patented process leverages this reagent to prepare N-nicotinoyl-glucosamine tetranicotinate, a compound that has been investigated for its hypocholesterolemizing and antiaterogenic properties, aiming to deliver the benefits of nicotinic acid with reduced side effects [2].

General Acylation in Medicinal Chemistry SAR Studies

Due to its predictable reactivity as an acylating agent, nicotinoyl chloride hydrochloride is widely used in medicinal chemistry for structure-activity relationship (SAR) studies. It allows for the efficient introduction of the nicotinoyl pharmacophore onto amine- or alcohol-containing cores, a common strategy for modulating a lead compound's polarity, hydrogen-bonding capacity, and interaction with biological targets, such as those involved in cardiovascular and neurological pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nicotinoyl chloride hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.